Cas no 54675-56-8 (4-chloro-N-(thiophen-3-yl)methylaniline)

4-Chloro-N-(thiophen-3-yl)methylaniline is a specialized aromatic amine derivative featuring a chloro-substituted phenyl ring and a thiophene-methylamino substituent. This compound is of interest in synthetic organic chemistry due to its dual heterocyclic and aromatic functionalities, which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications. The presence of both electron-withdrawing (chloro) and electron-donating (thiophene) groups enhances its reactivity in cross-coupling and functionalization reactions. Its well-defined structure allows for precise modifications, facilitating the development of novel compounds with tailored properties. High purity and stability under standard conditions further support its utility in research and industrial synthesis.
4-chloro-N-(thiophen-3-yl)methylaniline structure
54675-56-8 structure
Product Name:4-chloro-N-(thiophen-3-yl)methylaniline
CAS No:54675-56-8
MF:C11H10ClNS
MW:223.721800327301
CID:3081751
PubChem ID:3162059
Update Time:2025-05-28

4-chloro-N-(thiophen-3-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-phenyl)-thiophen-3-ylmethyl-amine
    • 4-chloro-N-(thiophen-3-yl)methylaniline
    • 4-chloro-N-(thiophen-3-ylmethyl)aniline
    • EN300-161145
    • N-(4-chlorophenyl)-N-(3-thienylmethyl)amine
    • STK284047
    • HMS1697B15
    • AKOS000235376
    • 54675-56-8
    • CHEMBL260048
    • 4-chloro-N-[(thiophen-3-yl)methyl]aniline
    • AN-465/43312641
    • Inchi: 1S/C11H10ClNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2
    • InChI Key: SATIMQUVKUHHRT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NCC1=CSC=C1

Computed Properties

  • Exact Mass: 223.0222482Da
  • Monoisotopic Mass: 223.0222482Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 40.3Ų

4-chloro-N-(thiophen-3-yl)methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-161145-50mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
50mg
$348.0 2023-09-23
Enamine
EN300-161145-100mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
100mg
$364.0 2023-09-23
Enamine
EN300-161145-250mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
250mg
$381.0 2023-09-23
Enamine
EN300-161145-500mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
500mg
$397.0 2023-09-23
Enamine
EN300-161145-1000mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
1000mg
$414.0 2023-09-23
Enamine
EN300-161145-2500mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
2500mg
$810.0 2023-09-23
Enamine
EN300-161145-5000mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
5000mg
$1199.0 2023-09-23
Enamine
EN300-161145-10000mg
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
10000mg
$1778.0 2023-09-23
Enamine
EN300-161145-0.05g
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
0.05g
$612.0 2023-06-08
Enamine
EN300-161145-0.1g
4-chloro-N-[(thiophen-3-yl)methyl]aniline
54675-56-8
0.1g
$640.0 2023-06-08
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.